1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-naphthalen-1-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c19-15(12-18-10-3-4-11-18)13-20-17-9-5-7-14-6-1-2-8-16(14)17;/h1-2,5-9,15,19H,3-4,10-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXDYYNGBDIPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride, often referred to as a novel compound in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its structure, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 307.82 g/mol. Its structure features a naphthalene moiety linked to a pyrrolidine group through a propanol chain, which is essential for its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H22ClNO2 |
| Molecular Weight | 307.82 g/mol |
| Purity | ≥ 95% |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological properties:
- Dopamine Receptor Modulation : The compound has shown potential as a selective antagonist of dopamine D(3) receptors, which may contribute to its antipsychotic effects. Studies demonstrate that structural modifications can enhance binding affinity and selectivity towards D(3) receptors, suggesting avenues for drug development targeting neuropsychiatric disorders .
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of DNA replication .
- Cytotoxic Effects : In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The cytotoxicity was assessed using various assays, including MTT and annexin V staining .
Study on Antipsychotic Properties
A study conducted on animal models highlighted the efficacy of the compound in reducing symptoms associated with psychosis. Behavioral tests showed significant improvements in hyperactivity and stereotypy when treated with varying doses of the compound .
Antimicrobial Testing
In a comparative study, the antibacterial activity of this compound was evaluated against standard antibiotics. The compound exhibited comparable or superior activity against resistant strains of E. coli and Staphylococcus aureus .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared below with pharmacologically relevant analogues, focusing on substituent variations and their implications:
*Calculated based on molecular formula.
Pharmacological and Physicochemical Properties
- Receptor Selectivity: Propranolol and nadolol are non-selective β-blockers, whereas the pyrrolidine substituent in the target compound may modulate selectivity due to steric and electronic effects (). Pyrrolidine’s smaller ring size compared to piperidine () could enhance binding to β1 receptors.
- Solubility: The hydrochloride salt improves aqueous solubility, critical for bioavailability. Propranolol hydrochloride’s solubility is ~50 mg/mL in water (), while nadolol’s lower solubility (~1 mg/mL) correlates with its tert-butyl group ().
- Metabolic Stability: Pyrrolidine’s cyclic structure may reduce first-pass metabolism compared to propranolol’s isopropylamino group, which undergoes rapid hepatic oxidation ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
